2-Chloro-8-methoxy-4-methylquinoline Exhibits Higher Calculated LogP (Lipophilicity) Compared to Its 2-Chloro-8-methoxyquinoline Analog
The lipophilicity of a compound, often expressed as LogP, is a critical parameter in medicinal chemistry, influencing membrane permeability, solubility, and metabolic stability. 2-Chloro-8-methoxy-4-methylquinoline demonstrates a significantly higher calculated LogP value (3.2052 to 3.31) compared to the closely related analog 2-Chloro-8-methoxyquinoline (LogP = 3.07), which lacks the 4-methyl substituent . This ~0.2 log unit difference is notable and suggests a tangible increase in lipophilicity, which could translate to enhanced membrane permeability or altered tissue distribution for compounds derived from this scaffold .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.2052 (BOC Sciences) to 3.31 (ChemBase) |
| Comparator Or Baseline | 2-Chloro-8-methoxyquinoline: LogP = 3.07 |
| Quantified Difference | An increase of approximately 0.2 log units (higher lipophilicity) |
| Conditions | Calculated using in silico prediction methods (XLogP3 or similar) based on molecular structure. |
Why This Matters
The higher LogP value of 2-Chloro-8-methoxy-4-methylquinoline indicates greater lipophilicity, a key property that can significantly affect a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making it a distinct choice for optimizing pharmacokinetic properties in lead optimization programs.
